2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile
Description
2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a carbonitrile group at position 5, a hydroxy group at position 4, and a 2-thienyl substituent at position 4. The 2-[[2-(4-chloro-3-methylphenyl)-2-oxoethyl]thio] moiety at position 2 introduces a sulfur-linked ketone-functionalized aromatic chain. This compound’s structure combines electron-withdrawing (carbonitrile, chloro) and electron-donating (hydroxy) groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C18H12ClN3O2S2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-10-7-11(4-5-13(10)19)14(23)9-26-18-21-16(15-3-2-6-25-15)12(8-20)17(24)22-18/h2-7H,9H2,1H3,(H,21,22,24) |
InChI Key |
SRKGVOUOXSXNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Thioether Formation and Pyrimidine Functionalization
The initial step involves the synthesis of a sulfide intermediate by coupling a 2-oxoethyl moiety bearing the 4-chloro-3-methylphenyl group with a thiol-functionalized pyrimidine derivative. This is typically achieved via nucleophilic substitution or Michael addition reactions under mild conditions.
Oxidation of Sulfide to Sulfoxide or Sulfone
A critical step is the controlled oxidation of the sulfide to the corresponding sulfoxide or sulfone, which can influence the biological activity and stability of the final compound.
- Oxidizing agents : Sodium hypochlorite (NaOCl), hydrogen peroxide (H2O2), and tert-butyl hydroperoxide (TBHP) are commonly used oxidants.
- Catalysts : Sodium tungstate (Na2WO4), bis(acetylacetonate)oxovanadium (VO(acac)2), and graphene oxide doped with copper ions have been employed to enhance oxidation efficiency.
- Solvents : Methanol, ethanol, acetonitrile, and dichloromethane are typical solvents used.
- Temperature : Reactions are generally conducted at low to moderate temperatures (0–25 °C) to prevent over-oxidation and decomposition.
Purification and Crystallization
Post-reaction, the mixture is subjected to:
- pH adjustments using acetic acid or sodium hydroxide to facilitate phase separation.
- Extraction with organic solvents such as methylene chloride or dichloromethane.
- Drying over anhydrous sodium sulfate.
- Crystallization from solvent mixtures like acetonitrile and tert-butyl methyl ether to obtain pure product.
Detailed Experimental Data and Yields
Mechanistic Insights and Reaction Pathways
- The oxidation of the sulfide moiety proceeds via formation of sulfoxide intermediates, which can be further oxidized to sulfones depending on reaction conditions and oxidant equivalents.
- Quantum chemical studies (DFT) on related thieno[2,3-d]pyrimidine systems suggest that Michael-type additions and intramolecular cyclizations are key steps in constructing the heterocyclic core, with stereochemical outcomes influenced by substituent orientation.
- Non-catalyzed Mannich-type cyclizations have been demonstrated for related pyrimidine derivatives, providing mild and efficient routes to functionalized heterocycles without toxic byproducts.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Oxidant | NaOCl, H2O2, TBHP | Determines oxidation state and selectivity |
| Catalyst | Na2WO4, VO(acac)2, Graphene oxide-Cu2+ | Enhances reaction rate and yield |
| Solvent | Methanol, ethanol, acetonitrile, dichloromethane | Affects solubility and crystallization behavior |
| Temperature | 0–25 °C | Controls reaction kinetics and product stability |
| pH Adjustment | 8–14 (using acetic acid or NaOH) | Facilitates phase separation and product isolation |
| Reaction Time | 30 min to 6 hours | Influences conversion and purity |
| Yield | 78–88% | Dependent on method and purification |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group or the nitrile group.
Substitution: Substitution reactions might occur at the chloro or methyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. They might be evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities, among other pharmacological effects.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or as additives in various formulations.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
The following comparison focuses on pyrimidine-5-carbonitrile derivatives with structural or functional similarities to the target compound. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Substituent Variations at Positions 2, 4, and 6
Target Compound :
- Position 2 : 2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio] (thioether-linked aryl ketone).
- Position 4: Hydroxy group (polar, hydrogen-bond donor).
- Position 6 : 2-Thienyl (aromatic heterocycle).
Analog 1 : 4-Chloro-2-methylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile ()
- Position 4 : Chloro (electron-withdrawing, lipophilic).
- Position 2 : Methylsulfanyl (less bulky than the target’s thioether-ketone chain).
- Activity : Demonstrates anti-tubercular activity against M. tuberculosis .
Analog 2 : 4-(3-Methoxyphenyl)-6-((1-methyl-1H-tetrazol-5-yl)thio)-2-(prop-2-yn-1-ylthio)pyrimidine-5-carbonitrile ()
- Position 4 : 3-Methoxyphenyl (electron-donating, aromatic).
- Position 6 : Tetrazolylthio (heterocyclic sulfur group).
- Physicochemical : Melting point 189–192°C, molecular weight 430.09 g/mol .
Analog 3 : 4-(3,4,5-Trimethoxyphenyl)-2-(prop-2-yn-1-ylthio)-6-(pyridin-2-ylthio)pyrimidine-5-carbonitrile ()
- Position 6 : Pyridin-2-ylthio (basic heterocycle).
- Position 4 : Trimethoxyphenyl (polar, bulky).
- Yield : 80.2%, melting point 180–181°C .
Key Differences :
- The 2-thienyl group at position 6 may confer distinct electronic effects compared to tetrazolyl or pyridyl groups, influencing binding interactions in biological systems.
Physicochemical Properties
*Calculated using molecular formula C₁₈H₁₂ClN₃O₂S₂.
Structural Insights from Spectroscopy
- NMR Trends : Pyrimidine-5-carbonitriles consistently show deshielded carbon signals for C-5 (due to the electron-withdrawing nitrile) and distinct aromatic proton shifts for aryl/thienyl groups (e.g., 6.8–8.5 ppm in analogs) .
- IR Data : Hydroxy groups (target compound) would show a broad ~3200 cm⁻¹ peak, while ketones (e.g., 2-oxoethyl in the target) exhibit ~1700 cm⁻¹ stretches .
Biological Activity
The compound 2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine and its derivatives are known for a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 348.8 g/mol. The structural features include:
- A pyrimidine ring , which is central to its biological activity.
- A thioether group , which may enhance its interaction with biological targets.
- A chlorinated phenyl group , which could influence its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various strains of bacteria and fungi. The presence of the thioether and hydroxyl groups in the structure may contribute to enhanced antimicrobial activity through mechanisms such as:
- Disruption of bacterial cell membrane integrity.
- Inhibition of nucleic acid synthesis.
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | C. albicans | 8 µg/mL |
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
In vitro studies have demonstrated that certain pyrimidine compounds can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of a series of pyrimidine derivatives on human cancer cell lines. The results revealed that the target compound exhibited an IC50 value lower than many standard chemotherapeutic agents, indicating potent anticancer activity.
The mechanism by which 2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in DNA replication and repair.
- Interaction with DNA : The ability to intercalate into DNA or bind covalently may lead to disruption of replication processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thioether or hydroxyl groups can significantly affect biological activity. For example:
- Substituting different halogens on the phenyl ring may enhance potency against specific microbial strains.
- Altering the length or branching of alkyl chains can impact solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
